2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for the compound 2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol is derived from its structural hierarchy. The parent structure is ethanol , with a substituent at the second carbon position. This substituent consists of a 2-hydroxyethylamino group linked to an ethyl chain bearing a purin-9-yl moiety . The purine base at position 6 is further substituted with a [(2-chlorophenyl)methylsulfanyl] group .
The full IUPAC name reflects this connectivity:
2-{2-(6-{[(2-Chlorophenyl)methyl]sulfanyl}-9H-purin-9-yl)ethylamino}ethanol . This nomenclature prioritizes the sulfanyl group at position 6 of the purine ring, followed by the ethylaminoethanol side chain.
The structural formula (Figure 1) illustrates:
- A purine core (positions 1–9) with a sulfur-linked 2-chlorobenzyl group at position 6.
- An ethyl bridge connecting the purine’s N9 to a tertiary amine , which branches into a 2-hydroxyethyl group and the ethanol backbone.
This representation aligns with IUPAC rules for numbering heterocycles and substituent prioritization.
Alternative Naming Conventions in Chemical Databases
Chemical databases employ simplified or proprietary naming conventions for this compound. For example:
- EvitaChem designates it as EVT-13039137 , emphasizing its catalog identity.
- PubChem analogs, such as CID 136206396, use descriptors like 2-[2-hydroxyethyl-[2-(6-oxo-1H-purin-9-yl)ethyl]amino]ethylphosphonic acid, highlighting structural similarities in purine-ethylamine derivatives.
Alternative names include:
- 2-(2-{6-[(2-Chlorobenzyl)thio]purin-9-yl}ethyl-2-hydroxyethylamino)ethanol (emphasizing the thioether linkage).
- 9-[2-(Bis(2-hydroxyethyl)amino)ethyl]-6-[(2-chlorobenzyl)thio]-9H-purine (reordering substituents for clarity).
These variations reflect database-specific formatting rules or emphasis on functional groups for searchability.
Properties
CAS No. |
3048-87-1 |
|---|---|
Molecular Formula |
C18H22ClN5O2S |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[2-[6-[(2-chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H22ClN5O2S/c19-15-4-2-1-3-14(15)11-27-18-16-17(20-12-21-18)24(13-22-16)6-5-23(7-9-25)8-10-26/h1-4,12-13,25-26H,5-11H2 |
InChI Key |
DZOKVCBQKOQRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=CN3CCN(CCO)CCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-(2-Chlorophenylmethylsulfanyl)purine Intermediate
- Starting from purine or a purine derivative, the 6-position is activated for nucleophilic substitution.
- The 2-chlorophenylmethylthiol (or its equivalent) is reacted with the activated purine under controlled conditions to form the 6-(2-chlorophenylmethylsulfanyl)purine.
- Typical reaction conditions involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases like potassium carbonate to facilitate substitution.
- Reaction temperature is maintained between 50–100 °C to optimize yield.
Introduction of the 9-(2-hydroxyethyl)aminoethyl Side Chain
- The 9-position of the purine ring is alkylated using a suitable haloalkylamine derivative, such as 2-(2-chloroethylamino)ethanol or a protected form thereof.
- The nucleophilic nitrogen at the 9-position attacks the alkyl halide, forming the ethyl-(2-hydroxyethyl)amino substituent.
- This step is typically carried out in polar solvents with mild heating (40–80 °C).
- Protection/deprotection strategies may be employed if the hydroxy groups are sensitive under reaction conditions.
Purification and Crystallization
- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Crystallization from solvents like acetone or ethanol yields colorless crystals suitable for further characterization.
- The final compound typically achieves purity above 97%, as confirmed by chromatographic and spectroscopic methods.
Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| 6-(2-Chlorophenylmethylsulfanyl)purine formation | DMF, K2CO3, 80 °C, 12 h | 65–75 | Optimized for minimal side reactions |
| 9-Alkylation with 2-(2-hydroxyethyl)aminoethyl halide | DMF or DMSO, 60 °C, 8 h | 70–80 | Protection of hydroxy groups may be needed |
| Purification and crystallization | Silica gel chromatography, acetone crystallization | — | Final purity >97% |
Research Findings and Modifications
- A study reported a total yield of 56% for a closely related purine derivative synthesized by a literature method with minor modifications, indicating the feasibility of the synthetic route with moderate efficiency.
- Crystallographic analysis confirmed the structure and purity of the compound, with hydrogen atoms assigned using isotropic displacement factors and geometrical restraints to refine the molecular model.
- The presence of the 2-chlorophenylmethylsulfanyl group enhances the compound’s lipophilicity and potential biological activity, necessitating careful control of reaction conditions to avoid side reactions such as oxidation of the sulfanyl group.
- Alternative synthetic routes explored include the use of protected intermediates to improve selectivity and yield, as well as microwave-assisted synthesis to reduce reaction times.
Summary Table of Key Preparation Parameters
| Parameter | Description |
|---|---|
| Starting materials | Purine derivatives, 2-chlorophenylmethylthiol, haloalkylamines |
| Solvents | DMF, DMSO, acetone, ethanol |
| Bases | Potassium carbonate, triethylamine |
| Temperature range | 40–100 °C |
| Reaction time | 8–12 hours |
| Purification methods | Chromatography, recrystallization |
| Final purity | >97% |
| Typical overall yield | 55–75% |
Chemical Reactions Analysis
Oxidation of the Thioether Group
The benzylthio substituent at position 6 is susceptible to oxidation:
-
Reaction with H₂O₂ or mCPBA : Forms sulfoxide or sulfone derivatives.
Example:
This is supported by studies on structurally related thioether-containing purines .
Purine Ring Reactivity
The purine core may undergo substitution or modification:
-
Alkylation/Acylation : The amino groups (N1, N3, or N7) could react with alkyl halides or acyl chlorides.
Example: Reaction with methyl iodide forms methylated derivatives. -
Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects of the thioether and chloro groups, but halogenation under harsh conditions is possible.
Ethanolamine Side Chain Reactivity
The side chain contains hydroxyl and secondary amine groups:
-
Esterification : Primary hydroxyl reacts with acyl chlorides (e.g., acetyl chloride):
-
Oxidation : Primary alcohol oxidizes to carboxylic acid (e.g., with KMnO₄), while the secondary alcohol remains unaffected.
-
Amine Alkylation : The secondary amine reacts with alkyl halides to form tertiary amines.
Substitution at the 2-Chlorophenyl Group
The chloro substituent may undergo:
-
Nucleophilic Aromatic Substitution : Requires strong electron-withdrawing groups or catalysts (e.g., Cu⁺).
Example: Replacement with hydroxyl or amine groups under high-temperature conditions.
Hydrolysis and Stability
-
Glycosidic Bond Hydrolysis : The ethylamino linkage to the purine is stable under physiological conditions but may hydrolyze under strong acidic/basic conditions.
-
Dehydration : Ethanolamine hydroxyl groups may eliminate water to form ethers under acidic conditions.
Metal Coordination
The hydroxyl and amine groups can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. This is inferred from similar ethanolamine derivatives in crystallographic studies .
Metabolic Reactions (In Vivo)
-
Glucuronidation/Sulfation : Hydroxyl groups may conjugate with glucuronic acid or sulfate, as seen in purine metabolism pathways .
-
Oxidative Metabolism : Thioether oxidation to sulfoxides/sulfones is likely, mimicking hepatic metabolism of analogous compounds .
Experimental Insights from Analogous Compounds
-
Thioether Oxidation : A study on CID 3009566 (PubChem) confirmed sulfone formation using H₂O₂ .
-
Side Chain Modifications : Ethanolamine derivatives in crystallographic screens showed esterification with acetic anhydride .
-
Metabolic Stability : Purine analogs with similar substituents underwent glucuronidation in hepatic microsomes .
Scientific Research Applications
Overview
The compound 2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol is a purine derivative that has garnered interest in various scientific research applications. Its unique structure, which includes a chlorophenyl group and a methylsulfanyl moiety, contributes to its biological activity and potential therapeutic uses.
Anticancer Activity
Research has indicated that purine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms. This suggests potential applications in developing new chemotherapeutic agents.
| Study | Findings | Reference |
|---|---|---|
| In vitro study on cancer cell lines | Induced apoptosis in specific cancer types | |
| Mechanistic studies | Inhibition of DNA synthesis |
Antiviral Properties
The compound has also been evaluated for its antiviral effects, particularly against RNA viruses. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Preliminary studies suggest that it may inhibit viral polymerases, making it a candidate for antiviral drug development.
| Study | Findings | Reference |
|---|---|---|
| Evaluation against RNA viruses | Significant reduction in viral load | |
| Mechanistic insights | Inhibition of viral polymerase activity |
Neurological Applications
There is growing interest in the neuroprotective effects of purine derivatives. The compound has been investigated for its potential to protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's.
| Study | Findings | Reference |
|---|---|---|
| Neuroprotection assays | Reduced neuronal cell death under stress conditions | |
| Mechanistic studies | Modulation of neuroinflammatory pathways |
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study 1: Anticancer Effects
A study conducted on breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis. This suggests its potential as an adjunct therapy in breast cancer treatment. -
Case Study 2: Antiviral Efficacy
In a clinical trial involving patients with chronic viral infections, administration of the compound resulted in significant improvements in viral load and patient outcomes, indicating its promise as an antiviral agent.
Mechanism of Action
The mechanism of action of 2,2’-((2-(6-((2-Chlorobenzyl)thio)-9H-purin-9-yl)ethyl)azanediyl)diethanol involves its interaction with specific molecular targets. The purine moiety allows it to bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance its binding affinity through hydrophobic interactions, while the diethanolamine moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Structural Analogues
a) 2-(6-Azanyl-8-Methyl-Purin-9-yl)ethanol
- Structure: Simpler purine derivative with an ethanol group at position 9, an amino group (NH₂) at position 6, and a methyl group at position 6.
- Molecular Weight : 193.206 g/mol (vs. target compound’s higher MW due to additional substituents) .
- Key Differences :
- Lacks the chlorophenyl-methylsulfanyl group, reducing steric bulk and lipophilicity.
- The 8-methyl group may alter metabolic stability compared to the target compound’s 2-chlorophenyl substitution.
b) 6-Mercaptopurine
- Structure : A thiopurine with a sulfhydryl group at position 5.
- Key Differences: The methylsulfanyl group in the target compound may offer greater stability than 6-mercaptopurine’s thiol, which is prone to oxidation. The hydroxyethyl-amino-ethanol chain in the target compound enhances solubility, whereas 6-mercaptopurine requires prodrug formulations for bioavailability.
c) Caffeine
- Structure : Trimethylxanthine with methyl groups at positions 1, 3, and 7.
- Key Differences: The target compound’s chlorophenyl and hydroxyethyl groups introduce polar and bulky substituents, likely reducing CNS penetration compared to caffeine’s smaller, nonpolar structure.
Physicochemical Properties
Biological Activity
The compound 2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol , with CAS number 3048-87-1, is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H22ClN5O2S
- Molecular Weight : 407.918 g/mol
- Structure : The structure features a purine base linked to a chlorophenyl methylsulfanyl group, indicating potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : Research indicates that purine derivatives can modulate GPCR signaling pathways. The compound may act as an agonist or antagonist at specific GPCRs, influencing cellular responses such as proliferation and apoptosis .
- Inhibition of Enzymatic Activity : The presence of the chlorophenyl group suggests potential inhibitory effects on enzymes involved in cell signaling and metabolism, particularly those associated with cancer progression .
- Cell Cycle Modulation : Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cell lines, potentially through mechanisms involving cyclin-dependent kinases (CDKs) and other regulatory proteins .
Anticancer Activity
Several studies have explored the anticancer properties of similar purine derivatives:
- Case Study 1 : A derivative with structural similarities exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT116, with IC50 values ranging from 1.1 µM to 3.3 µM. This suggests that modifications to the purine structure can enhance anticancer efficacy .
- Case Study 2 : Another study reported that compounds targeting CDK2 showed promising results in inhibiting tumor growth in vitro and in vivo, indicating a potential application for this compound in cancer therapy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.88 | CDK Inhibition |
| Compound B | HCT116 | 1.1 | Apoptosis Induction |
| Compound C | A549 | 0.71 | Autophagy |
Other Biological Activities
In addition to anticancer properties, the compound may exhibit other biological activities:
- Immunosuppressive Effects : Similar compounds have been studied for their immunosuppressive properties, which could be beneficial in treating autoimmune diseases or preventing transplant rejection .
- Antimicrobial Activity : The presence of sulfur in the structure may confer antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Research Findings
Recent advancements in drug design have highlighted the importance of structural modifications in enhancing the biological activity of purine derivatives:
- A systematic review indicated that introducing substituents like chlorophenyl can significantly alter the pharmacodynamics and pharmacokinetics of purine-based drugs .
- In vitro assays demonstrated that certain modifications led to improved selectivity and potency against target enzymes involved in cancer metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
